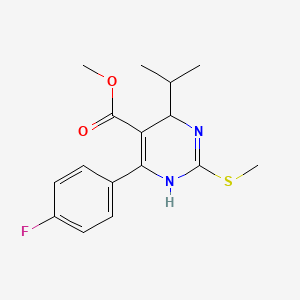
(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) is a deuterated form of Trelnarizine, a compound known for its potential applications in various scientific fields. The “E/Z” notation indicates the presence of geometric isomers, which are compounds with the same molecular formula but different spatial arrangements around a double bond. The “d8” signifies that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride involves several steps, including the introduction of deuterium atoms and the formation of the dihydrochloride salt. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the desired functional groups and achieve the final product. Common reagents used in these reactions include deuterated solvents, catalysts, and specific reactants that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 Dihydrochloride may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired isomeric mixture and remove any impurities.
化学反応の分析
Types of Reactions
(E/Z)-Trelnarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives. Substitution reactions can result in the formation of new compounds with altered functional groups.
科学的研究の応用
(E/Z)-Trelnarizine-d8 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
作用機序
The mechanism of action of (E/Z)-Trelnarizine-d8 Dihydrochloride involves its interaction with specific molecular targets and pathways The presence of deuterium atoms can influence the compound’s behavior, including its binding affinity and metabolic stability The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects
類似化合物との比較
Similar Compounds
Trelnarizine: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Other Deuterated Compounds: Compounds like deuterated benzene or deuterated chloroform, which are used in similar research applications.
Uniqueness
(E/Z)-Trelnarizine-d8 Dihydrochloride is unique due to the presence of both E and Z isomers and the incorporation of deuterium atoms. This combination provides distinct advantages in research applications, such as improved NMR spectroscopy signals and enhanced metabolic stability. The compound’s unique properties make it a valuable tool in various scientific fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
1287285-71-5 |
|---|---|
分子式 |
C28H30F2N2O2 |
分子量 |
472.606 |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2 |
InChIキー |
CELDOXOGIZIYPY-JEPDINIXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
同義語 |
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride; PU 122-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


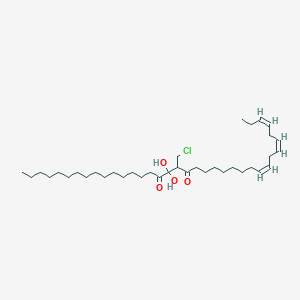
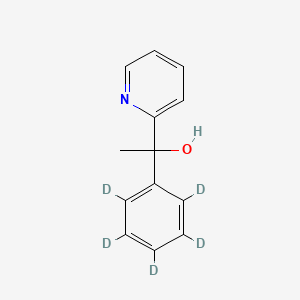
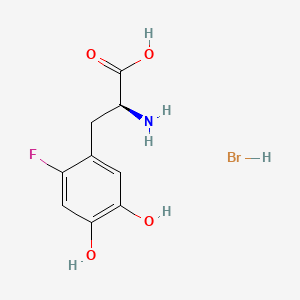
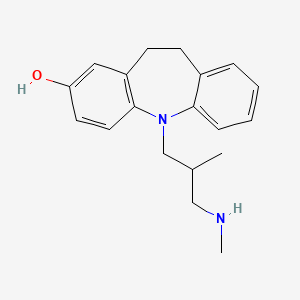




![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
